molecular formula C17H18N2O4 B6539075 N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 1060312-35-7

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6539075
CAS No.: 1060312-35-7
M. Wt: 314.34 g/mol
InChI Key: VCENFWXSAXRQKD-UHFFFAOYSA-N
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Description

N-[4-(Carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound designed for biochemical research applications. This molecule features a 2-(4-methoxyphenoxy)acetamide core linked to a phenyl ring substituted with a carbamoylmethyl group, a structure that suggests potential for use in various pharmacological and chemical studies . Compounds with acetamide linkages and aromatic ether motifs are often investigated for their receptor binding activities and have been utilized in the development of tools for neuropeptide research . Similarly, the carbamoyl group is a common pharmacophore found in molecules that interact with enzymatic targets . This product is provided for laboratory research purposes and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to rely on their own scientific judgment to determine the suitability of this compound for their specific experimental needs.

Properties

IUPAC Name

2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-6-8-15(9-7-14)23-11-17(21)19-13-4-2-12(3-5-13)10-16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCENFWXSAXRQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the N-alkylation of 4-(carbamoylmethyl)phenyl with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Impact on Activity

  • Carbamoylmethyl vs. Sulfonamide Groups: The carbamoylmethyl group in the target compound may enhance solubility and hydrogen-bond interactions compared to sulfonamide-containing analogs (e.g., compound 5j in ), which exhibit stronger electron-withdrawing effects. Sulfonamide derivatives like N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide () showed marked analgesic activity, suggesting that sulfonamide groups are critical for receptor binding in pain pathways . Methoxyphenoxy vs. Methoxyphenylamino:

Pharmacological Divergence

  • Anti-Infective Potential: Thiazolotriazole derivatives (e.g., compound 27 in ) with 4-methoxyphenyl substituents demonstrated anti-infective activity (IC₅₀: 2–5 μM against Staphylococcus aureus), highlighting the role of heterocyclic cores in antimicrobial efficacy. The target compound lacks such a core, suggesting divergent applications .
  • Analgesic Activity :
    • Sulfonamide analogs (e.g., compound 35 in ) exhibited analgesic activity superior to paracetamol (), while the carbamoylmethyl group’s contribution remains uncharacterized .

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Carbamoylmethyl group attached to a phenyl ring.
  • Methoxyphenoxy group linked to an acetamide moiety.

This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may:

  • Inhibit enzymes involved in disease pathways.
  • Modulate receptor activity , leading to various therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on several cancer cell lines, demonstrating promising results:

Cell LineIC50 (µg/mL)Reference
A549 (Lung Cancer)25 ± 9.1
HCT116 (Colon Cancer)28 ± 13.2

These findings suggest its potential as a therapeutic agent against lung and colon cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity :
    A detailed investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in A549 and HCT116 cells. The study compared the compound's effectiveness with established anticancer drugs, highlighting its potential as a novel therapeutic option .
  • Antimicrobial Assessment :
    Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it displayed potent antibacterial activity, particularly against resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria .

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

  • Synthesis and Characterization : The compound is synthesized through a multi-step process involving N-alkylation reactions .
  • Biological Evaluation : Various studies have highlighted its potential as an anticancer and antimicrobial agent, warranting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(carbamoylmethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 4-(carbamoylmethyl)aniline with 2-(4-methoxyphenoxy)acetyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting 4-methoxyphenol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form 2-(4-methoxyphenoxy)acetyl chloride .

  • Amide coupling : Using coupling agents like HATU or DCC in anhydrous DMF to link the intermediate to 4-(carbamoylmethyl)aniline .

  • Optimization : Reaction temperature (0–5°C for acid-sensitive steps) and solvent polarity (e.g., DCM for better solubility) significantly impact yield. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .

    Data Table : Typical Reaction Conditions

    StepReagentsSolventTemperatureYield (%)
    1Chloroacetyl chloride, NaHCO₃THF0–5°C75–85
    2HATU, DIPEADMFRT60–70
    3Ethanol/waterRT90–95

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the methoxy group (δ 3.72 ppm), acetamide carbonyl (δ 168.5 ppm in ¹³C NMR), and aromatic protons (δ 6.8–7.4 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular ion [M+H]⁺ at m/z 343.1 .
  • X-ray Crystallography : Resolves spatial arrangement of the carbamoylmethyl and methoxyphenoxy groups, critical for validating stereoelectronic effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence the compound’s biological activity, and what design principles apply?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :

  • Methoxy Group : Enhances lipophilicity, improving membrane permeability. Replacement with electron-withdrawing groups (e.g., -NO₂) reduces activity in enzyme inhibition assays .

  • Carbamoylmethyl Group : Critical for hydrogen bonding with target proteins (e.g., kinases). Substitution with bulkier groups (e.g., ethyl) disrupts binding .

  • Experimental Design : Synthesize analogs via Suzuki coupling or nucleophilic aromatic substitution. Test in vitro using kinase inhibition assays (IC₅₀ values) and correlate with computational docking studies (AutoDock Vina) .

    Data Table : Comparative Biological Activity of Analogues

    Substituent (R)Target EnzymeIC₅₀ (μM)LogP
    -OCH₃ (parent)Kinase A0.452.8
    -NO₂Kinase A12.31.2
    -NHCOCH₃Kinase A1.82.1

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) and incubation times (24 vs. 48 hrs). Standardize using MTT assays in triplicate with positive controls (e.g., doxorubicin) .
  • Compound Stability : Degradation in DMSO stock solutions over time. Confirm stability via LC-MS before each experiment .
  • Off-Target Effects : Use CRISPR-edited cell lines (e.g., kinase A knockout) to isolate mechanism-specific toxicity .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure enzyme activity (e.g., NADH oxidation rates) at varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target enzymes .
  • Molecular Dynamics Simulations : Analyze interactions (e.g., hydrogen bonds with catalytic residues) using GROMACS or AMBER .

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